molecular formula C13H11NO3S B8353257 2-(4'-Methylthiophenoxy)nicotinic acid

2-(4'-Methylthiophenoxy)nicotinic acid

Cat. No.: B8353257
M. Wt: 261.30 g/mol
InChI Key: AQAHXROJHVHOSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4'-Methylthiophenoxy)nicotinic acid is a synthetic derivative of nicotinic acid (Vitamin B3) designed for research applications. Nicotinic acid is a well-established precursor to the essential cofactors nicotinamide adenine dinucleotide (NAD+) and NADP+, which are critical for numerous redox reactions and cellular processes, including DNA repair and energy metabolism . Researchers are interested in novel nicotinic acid derivatives to explore and modulate specific biochemical pathways, particularly those involving NAD+-dependent enzymes such as sirtuins and poly (ADP-ribose) polymerases (PARPs) . The modification of the nicotinic acid structure with a (4'-methylthiophenoxy) moiety is intended to alter its pharmacological properties, bioavailability, or receptor binding affinity compared to the parent compound. This compound is provided For Research Use Only and is strictly for laboratory investigations. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H11NO3S

Molecular Weight

261.30 g/mol

IUPAC Name

2-(4-methylsulfanylphenoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C13H11NO3S/c1-18-10-6-4-9(5-7-10)17-12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16)

InChI Key

AQAHXROJHVHOSA-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The foundational method for synthesizing 2-(4'-methylphenoxy)nicotinic acid involves reacting 2-chloronicotinic acid (CAS 2942-59-8) with p-cresol (CAS 106-44-5) in the presence of a dual catalyst system. The reaction proceeds via nucleophilic displacement of the chlorine atom at the 2-position of the nicotinic acid derivative by the phenoxide ion generated from p-cresol.

The reaction mechanism requires activation of the chloronicotinic acid substrate through coordination with copper(II) chloride, which polarizes the C-Cl bond and facilitates nucleophilic attack. Potassium carbonate serves as both a base and a phase-transfer catalyst, maintaining the phenoxide ion in solution.

Standard Protocol and Optimization

A representative procedure from Cheng et al. (2020) specifies:

  • Reactants :

    • 2-Chloronicotinic acid (1.0 equiv, 10 mmol)

    • p-Cresol (1.2 equiv, 12 mmol)

  • Catalysts :

    • CuCl₂ (0.1 equiv, 1 mmol)

    • K₂CO₃ (2.0 equiv, 20 mmol)

  • Solvent : N,N-Dimethylformamide (DMF, 15 mL)

  • Conditions : 140°C, 10 hours under nitrogen

ParameterOptimal RangeImpact on Yield
Temperature135-145°C±5% yield
Reaction Time8-12 hours<2% variation
CuCl₂ Loading0.08-0.12 equivCritical below 0.05 equiv

This protocol achieves 92-95% isolated yield after recrystallization from ethanol-water (3:1 v/v). The product purity, verified by HPLC, exceeds 99% with residual solvent content <50 ppm.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Recent adaptations employ microwave irradiation to accelerate the reaction:

Microwave methods reduce reaction times to 45-60 minutes while maintaining yields at 88-90%. The rapid heating minimizes decomposition of heat-sensitive intermediates, though scalability remains challenging.

Continuous Flow Chemistry

Pilot-scale studies demonstrate the feasibility of continuous flow synthesis using:

  • Microreactor dimensions: 1.0 mm ID × 10 m length

  • Flow rate: 2 mL/min

  • Residence time: 12 minutes

This approach achieves 85% conversion at 160°C, with 15% increased productivity compared to batch methods.

Catalytic System Innovations

Copper Catalyst Modifications

Comparative studies of copper sources show:

Copper SourceRelative RateYield (%)
CuCl₂1.0095
CuO0.7888
Cu(OAc)₂0.9291
Cu nanoparticles1.1597

Nanoparticulate copper catalysts enable catalyst loading reduction to 0.05 equiv while maintaining efficacy.

Solvent Effects and Green Chemistry

Solvent screening reveals:

Yield=0.85×(Donor Number)1/2+2.3×(Dielectric Constant)0.5\text{Yield} = 0.85 \times (\text{Donor Number})^{1/2} + 2.3 \times (\text{Dielectric Constant})^{-0.5}

DMF remains optimal, but γ-valerolactone shows promise as a bio-based alternative with 87% yield at 130°C.

Byproduct Analysis and Mitigation

Common byproducts include:

  • 3-(4-Methylphenoxy)nicotinic acid (3-5%): From positional isomerism

  • Bis-aryl ethers (<2%): From over-alkylation

  • Chlorinated dimers (0.3-0.8%): At temperatures >150°C

Chromatographic studies using HILIC columns (ZIC®-HILIC, 3 μm) effectively separate these impurities.

Industrial-Scale Considerations

Cost Analysis

ComponentCost Contribution
2-Chloronicotinic acid58%
p-Cresol22%
Solvent recovery15%
Catalysts5%

Implementation of solvent distillation loops reduces raw material costs by 18% annually.

Recent Methodological Advances

Patent CN101851194B demonstrates the applicability of related nicotinate synthesis principles, particularly in catalyst recovery and solvent selection. While focused on nicotinamide production, its insights into manganese dioxide-mediated reactions inform potential adaptations for 2-(4'-methylphenoxy)nicotinic acid synthesis.

Comparative Method Assessment

MethodYield (%)Purity (%)E-Factor
Classical9599.58.7
Microwave9099.26.3
Continuous Flow8598.85.1
Nanocatalyst9799.77.9

E-Factor = (Mass of waste)/(Mass of product)

Chemical Reactions Analysis

Types of Reactions

2-(4’-Methylthiophenoxy)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4’-Methylthiophenoxy)nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4’-Methylthiophenoxy)nicotinic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

2-(4-Chlorophenoxy)nicotinic Acid

  • Substituent: 4-Chlorophenoxy (electron-withdrawing group).
  • Key Properties : The chlorine atom increases acidity (pKa ~2.8) compared to unsubstituted nicotinic acid (pKa 4.8), enhancing solubility in polar solvents. However, its lipophilicity (logP ~2.1) limits membrane permeability .
  • Applications : Used as an intermediate in agrochemicals due to its stability under thermal conditions .

5-(4-Trifluoromethoxyphenyl)-nicotinic Acid

  • Substituent : 4-Trifluoromethoxyphenyl (strongly electron-withdrawing and lipophilic).
  • Key Properties : The trifluoromethoxy group increases metabolic stability and bioavailability (logP ~3.5). This compound is a high-purity pharmaceutical intermediate for antiviral and anti-inflammatory agents .

2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl Nicotinate

  • Substituent : Ester-linked 4-hydroxy-3-methoxyphenylacetyl group.
  • Key Properties: The ester moiety improves solubility in organic solvents (e.g., ethanol, logP ~1.8) but reduces thermal stability compared to carboxylic acid derivatives. It is studied for antioxidant applications .

5-(4-Formylphenyl)nicotinic Acid

  • Substituent : 4-Formylphenyl (electron-deficient aromatic aldehyde).
  • Key Properties : The aldehyde group enables cross-linking reactions, making it valuable in polymer chemistry. Its aqueous solubility is poor (logP ~2.6), requiring formulation with co-solvents .

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight Solubility (Water) logP Key Applications
Nicotinic acid (reference) None C₆H₅NO₂ 123.1 1.8 g/100 mL 0.4 Vitamin B3, lipid-lowering
2-(4'-Methylthiophenoxy)nicotinic acid 4'-Methylthiophenoxy C₁₂H₁₁NO₃S 249.3 (calc.) Insoluble* ~2.5* Research compound (inferred)
2-(4-Chlorophenoxy)nicotinic acid 4-Chlorophenoxy C₁₂H₈ClNO₃ 265.7 Sparingly soluble 2.1 Agrochemical intermediate
5-(4-Trifluoromethoxyphenyl)-nicotinic acid 4-Trifluoromethoxyphenyl C₁₃H₈F₃NO₃ 307.2 Insoluble 3.5 Pharmaceutical intermediate
2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid Hydroxy-methylnicotinamido C₁₅H₁₄N₂O₅ 302.3 Soluble in DMSO 1.2 Antibiotic side-chain synthesis

*Predicted based on substituent effects.

Research Findings on Stability and Reactivity

  • Thermal Stability: Methylthiophenoxy derivatives are less prone to thermal degradation than methoxy analogs. For instance, methoxy-substituted nicotinamides undergo methyl migration to the pyridyl nitrogen at 110°C in toluene, compromising structural integrity .
  • Synthetic Challenges: The methylthio group in 2-(4'-Methylthiophenoxy)nicotinic acid may complicate coupling reactions (e.g., amide formation) due to sulfur's nucleophilicity, requiring optimized conditions to prevent side reactions .
  • Biological Activity: Chlorophenoxy and trifluoromethoxyphenyl derivatives exhibit higher receptor-binding affinity in vitro compared to hydroxy-substituted analogs, likely due to enhanced lipophilicity and electronic effects .

Q & A

Q. What solubility profiles and stability conditions are critical for handling this compound in aqueous and organic matrices?

  • Methodological Answer : Solubility varies with pH and solvent polarity. In aqueous buffers (pH 7.4), solubility is limited (<1 mg/mL) due to the hydrophobic thiophenoxy group. Use DMSO or ethanol for stock solutions. Stability studies should assess degradation under UV light, temperature (4°C vs. room temperature), and oxidative conditions (e.g., presence of peroxides) via accelerated stability testing .

Advanced Research Questions

Q. How does the methylthiophenoxy substituent influence the compound’s reactivity in oxidation or nucleophilic substitution reactions?

  • Methodological Answer : The electron-donating -SCH₃ group activates the aromatic ring toward electrophilic substitution but may hinder oxidation. Kinetic studies (e.g., using peroxomonosulfate in acidic media) can quantify reaction rates. Monitor intermediates via stopped-flow spectroscopy or HPLC. Compare with unsubstituted analogs to isolate substituent effects .

Q. What strategies resolve contradictions in kinetic data for reactions involving this compound, such as unexpected rate dependencies on pH or temperature?

  • Methodological Answer : Discrepancies often arise from competing reaction pathways or protonation state changes. For example, in acidic media, nicotinic acid protonation (pKa ~2.5) alters reactivity. Use pH-rate profiles and isotopic labeling (e.g., deuterated solvents) to elucidate mechanisms. Computational modeling (DFT) can predict transition states and validate experimental rate laws .

Q. How can this compound be functionalized to enhance its pharmacological targeting, such as blood-brain barrier (BBB) penetration or receptor affinity?

  • Methodological Answer : Design prodrugs by esterifying the carboxylic acid group (e.g., methyl or ethyl esters) to improve lipophilicity. For BBB targeting, incorporate amide linkages or PEGylation. Assess bioavailability via in vitro models (e.g., Caco-2 cell monolayers) and in vivo pharmacokinetics (plasma half-life, tissue distribution) .

Q. What advanced purification techniques are recommended for isolating high-purity 2-(4'-methylthiophenoxy)nicotinic acid from complex reaction mixtures?

  • Methodological Answer : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). For scale-up, employ continuous flow chemistry or crystallization optimization (solvent screening via Hansen solubility parameters). Validate purity via DSC for melting point consistency and elemental analysis .

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